molecular formula C19H17N5OS B15119100 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15119100
M. Wt: 363.4 g/mol
InChI Key: XMNYUAVUCURFHR-UHFFFAOYSA-N
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Description

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that combines the structural features of benzothiazole, piperazine, and pyridopyrimidinone. These structural motifs are known for their significant biological activities and are commonly found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step procedures. One common approach is the nucleophilic substitution reaction, where a piperazine derivative is reacted with a benzothiazole derivative under controlled conditions . The reaction conditions often include the use of solvents like ethanol or toluene, and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which offers an eco-friendly and efficient alternative to conventional methods . This method accelerates the reaction rates and improves yields by using microwave irradiation.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It acts as a dopamine and serotonin antagonist, which contributes to its antipsychotic effects . The compound may also inhibit certain enzymes, leading to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of benzothiazole, piperazine, and pyridopyrimidinone moieties, which confer a broad spectrum of biological activities. Its ability to act as both a dopamine and serotonin antagonist sets it apart from other similar compounds .

Properties

Molecular Formula

C19H17N5OS

Molecular Weight

363.4 g/mol

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C19H17N5OS/c25-18-13-17(21-16-7-3-4-8-24(16)18)22-9-11-23(12-10-22)19-20-14-5-1-2-6-15(14)26-19/h1-8,13H,9-12H2

InChI Key

XMNYUAVUCURFHR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=O)N3C=CC=CC3=N2)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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